3-Hydroxy-5-methoxypicolinic acid
Description
Properties
Molecular Formula |
C7H7NO4 |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
3-hydroxy-5-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-12-4-2-5(9)6(7(10)11)8-3-4/h2-3,9H,1H3,(H,10,11) |
InChI Key |
FJLFSSDXAARKCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)C(=O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that 3-hydroxy-5-methoxypicolinic acid exhibits notable antimicrobial properties. It has been studied for its effectiveness against Gram-positive bacteria and fungi, which are increasingly resistant to conventional treatments. For instance, preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways related to vitamin B6 metabolism, potentially serving as a scaffold for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Studies have demonstrated its ability to modulate cytokine release in immune cells, suggesting potential applications in treating inflammatory diseases . The mechanism of action is currently under investigation, with ongoing research aimed at elucidating its therapeutic potential.
Anticancer Research
In the realm of oncology, this compound has been explored for its anticancer properties. It has been implicated in reducing cell viability in various cancer cell lines, including lung cancer models. The compound's unique structure allows it to interact with specific biological targets, making it a candidate for further development as an anticancer drug .
Agricultural Applications
Pesticide Development
The structural characteristics of this compound lend themselves to applications in agricultural chemistry, particularly as a precursor for developing new pesticides. Its bioactive properties can be harnessed to create compounds that effectively target pests while minimizing environmental impact.
Plant Growth Regulation
Research has also suggested that derivatives of this compound may act as plant growth regulators. These compounds can enhance growth rates and yield in various crops by influencing metabolic pathways involved in plant development.
Synthesis and Derivatives
Synthetic Methods
Various synthetic routes have been developed to produce this compound and its derivatives. These methods often involve multi-step processes that include chlorination and substitution reactions, allowing for the introduction of different functional groups tailored for specific applications .
Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-Hydroxy-4-methoxypicolinic acid | Hydroxyl and methoxy groups on different positions | Exhibits different biological activities |
| 3-Hydroxy-6-methylpicolinic acid | Methyl group instead of methoxy | Potentially different pharmacological effects |
| 2-Hydroxy-5-methoxypyridine | Pyridine ring with hydroxyl and methoxy | May have distinct reactivity patterns |
Case Studies and Research Findings
Case Study: Antimicrobial Efficacy
In a study focusing on antimicrobial resistance, this compound derivatives were tested against multidrug-resistant strains of Staphylococcus aureus and Candida auris. The results indicated significant antimicrobial activity, suggesting these compounds could serve as templates for new antibiotics .
Case Study: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of the compound in vitro using RBL-2H3 cells stimulated with IgE. The findings revealed that treatment with this compound resulted in a dose-dependent reduction in IL-4 release, highlighting its potential role in developing anti-inflammatory therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Methoxypicolinic Acid
- Structure : Methoxy group at position 5; lacks the hydroxyl group at position 3.
- Applications : Used in medicinal chemistry as a ligand or intermediate, similar to other picolinic acid derivatives .
5-Bromo-3-methoxypicolinic Acid
- Structure : Bromo (-Br) substituent at position 5 and methoxy group at position 3.
- Key Differences :
- Bromine’s electron-withdrawing effect increases electrophilicity at the pyridine ring, enhancing reactivity in cross-coupling reactions.
- Higher molecular weight (265.02 g/mol) compared to 3-Hydroxy-5-methoxypicolinic acid (estimated ~169.14 g/mol).
- Applications : Valued in synthetic chemistry for constructing complex heterocycles .
5-(4-(Trifluoromethoxy)phenyl)picolinic Acid
- Structure : Trifluoromethoxy (-OCF₃)-substituted phenyl group at position 4.
- Key Differences: Enhanced lipophilicity due to the trifluoromethoxy group, improving membrane permeability.
- Applications : Explored in drug discovery for targeting hydrophobic protein pockets .
5-Methylpicolinic Acid
- Structure : Methyl (-CH₃) group at position 5.
- Key Differences :
- Methyl group provides steric bulk without significant electronic effects, leading to weaker hydrogen-bonding capacity than this compound.
- Higher metabolic stability due to reduced susceptibility to oxidative demethylation compared to methoxy-containing analogs.
- Applications : Used as a building block in agrochemicals and pharmaceuticals .
Structural and Functional Data Table
Research Findings and Implications
- Electronic Effects: The hydroxyl group in this compound enhances acidity at position 3, making it a stronger chelator than non-hydroxylated analogs like 5-Methoxypicolinic acid .
- Steric vs. Electronic Trade-offs : Bulky substituents (e.g., trifluoromethoxy phenyl in ) improve lipophilicity but may reduce target engagement efficiency compared to smaller groups like -OH or -OCH₃.
- Synthetic Utility : Bromo and methoxy substitutions (e.g., ) enable versatile functionalization in heterocyclic synthesis.
Q & A
Basic: What synthetic routes are commonly employed for preparing 3-Hydroxy-5-methoxypicolinic acid?
Answer:
- Methoxylation of Precursors : Introduce a methoxy group at position 5 of 3-hydroxypicolinic acid using methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC to avoid over-methylation .
- Demethylation Strategies : Start with a higher methoxy derivative (e.g., 3,5-dimethoxypicolinic acid) and selectively remove the 5-methoxy group using BBr₃ in dichloromethane. Optimize reaction time and temperature to prevent side reactions .
Basic: What analytical techniques confirm the structure and purity of this compound?
Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C5 and hydroxyl at C3). Compare chemical shifts with computational predictions or analogs like 3-hydroxypicolinic acid .
- HPLC-UV/MS : Assess purity (>95%) using reversed-phase C18 columns with UV detection at 254 nm. Pair with ESI-MS to verify molecular weight (e.g., [M+H]+ = 170.15 g/mol) .
Basic: How should this compound be stored to prevent degradation?
Answer:
- Storage Conditions : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid moisture and incompatible materials (e.g., strong oxidizers) to prevent hydrolysis or oxidation .
- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) and track degradation via HPLC. Degradation products may include quinone derivatives due to autoxidation .
Advanced: How can researchers resolve spectral contradictions (e.g., unexpected NMR peaks) in derivatives?
Answer:
- 2D NMR Techniques : Use COSY and HSQC to resolve overlapping signals and confirm connectivity. For example, unexpected peaks may arise from tautomeric equilibria (e.g., keto-enol forms) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to identify structural anomalies or impurities .
Advanced: What strategies optimize synthesis yield during scale-up?
Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) using a fractional factorial design. Prioritize factors affecting regioselectivity (e.g., methoxy positioning) .
- In-Situ Monitoring : Employ FTIR or LC-MS to track intermediate formation. For example, detect transient intermediates (e.g., methylated quinones) that reduce yield .
Advanced: How do hydroxyl and methoxy substituents influence biological interactions?
Answer:
- Hydrogen Bonding vs. Steric Effects : The 3-hydroxy group may chelate metal ions (e.g., Fe³⁺), while the 5-methoxy group enhances lipophilicity. Compare activity with analogs (e.g., 3-hydroxy-4-methoxypicolinic acid) in enzyme inhibition assays .
- Synergistic Effects : Test hybrid molecules (e.g., conjugates with flavonoids) to evaluate enhanced antioxidant or anti-inflammatory activity .
Advanced: What handling practices minimize decomposition during experiments?
Answer:
- Inert Atmosphere : Conduct reactions under N₂/Ar using Schlenk lines. Use cold, anhydrous solvents (e.g., THF, DCM) to suppress autoxidation .
- Deoxygenated Solvents : Pre-treat solvents with molecular sieves and sparge with inert gas. Avoid prolonged stirring in open air .
Advanced: How to investigate enzymatic modulation by this compound?
Answer:
- Kinetic Assays : Measure enzyme inhibition (e.g., tyrosine phosphatase) using Michaelis-Menten analysis. Vary inhibitor concentrations (0–100 µM) and fit data to competitive/non-competitive models .
- Molecular Docking : Use AutoDock Vina to predict binding modes. Validate with mutagenesis (e.g., alanine scanning of active-site residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
